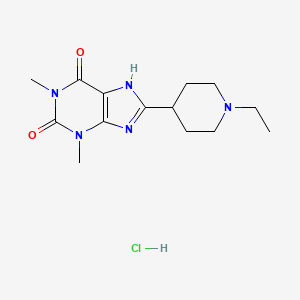
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride is a chemical compound known for its pharmacological properties. It is a derivative of theophylline, which is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the 1-ethyl-4-piperidyl group enhances its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride typically involves the alkylation of theophylline with 1-ethyl-4-piperidyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The final product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the theophylline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidyl nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidyl group.
Reduction: Reduced forms of the theophylline moiety.
Substitution: Alkylated or acylated derivatives of the compound.
科学研究应用
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential as a bronchodilator and its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract. Additionally, it has been shown to antagonize adenosine receptors, contributing to its bronchodilator effects.
相似化合物的比较
- Theophylline
- Aminophylline
- Dyphylline
- Oxtriphylline
Comparison: Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride is unique due to the presence of the 1-ethyl-4-piperidyl group, which enhances its pharmacokinetic properties compared to theophylline and its other derivatives. This modification results in improved bioavailability and a longer duration of action, making it a more effective therapeutic agent in certain conditions.
属性
CAS 编号 |
97361-19-8 |
|---|---|
分子式 |
C14H22ClN5O2 |
分子量 |
327.81 g/mol |
IUPAC 名称 |
8-(1-ethylpiperidin-4-yl)-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H21N5O2.ClH/c1-4-19-7-5-9(6-8-19)11-15-10-12(16-11)17(2)14(21)18(3)13(10)20;/h9H,4-8H2,1-3H3,(H,15,16);1H |
InChI 键 |
IMZVVHCHRKENSX-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















